3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19995699
InChI: InChI=1S/C19H21N3O2/c1-12-14(13(2)24-21-12)7-8-19(23)22-10-9-16-15-5-3-4-6-17(15)20-18(16)11-22/h3-6,20H,7-11H2,1-2H3
SMILES:
Molecular Formula: C19H21N3O2
Molecular Weight: 323.4 g/mol

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one

CAS No.:

Cat. No.: VC19995699

Molecular Formula: C19H21N3O2

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one -

Specification

Molecular Formula C19H21N3O2
Molecular Weight 323.4 g/mol
IUPAC Name 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one
Standard InChI InChI=1S/C19H21N3O2/c1-12-14(13(2)24-21-12)7-8-19(23)22-10-9-16-15-5-3-4-6-17(15)20-18(16)11-22/h3-6,20H,7-11H2,1-2H3
Standard InChI Key FZOKNAXREHOTIH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C)CCC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Introduction

Chemical Structure and Molecular Properties

PropertyValueSource
Molecular FormulaC19H21N3O2
Molecular Weight323.4 g/mol
IUPAC Name3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one
Topological Polar Surface Area58.9 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • Beta-carboline system: Aromatic protons resonate at δ 7.1–7.3 ppm (H-5, H-6, H-7, H-8), with the N2-methyl group appearing as a singlet at δ 3.2 ppm.

  • Oxazole ring: Methyl groups at C3 and C5 show characteristic singlets at δ 2.4 and 2.6 ppm, respectively.

  • Propanone bridge: The carbonyl carbon appears at δ 208 ppm in 13C NMR, with adjacent methylene protons split into multiplets between δ 2.8–3.1 ppm.

Synthetic Methodology and Challenges

Multi-Step Synthesis Pathway

The synthesis typically follows a convergent approach:

  • Beta-carboline core preparation: Starting from tryptophan derivatives via Pictet-Spengler cyclization to form 1,3,4,9-tetrahydro-2H-beta-carboline .

  • Oxazole ring construction: 3,5-dimethylisoxazole-4-carbaldehyde undergoes nucleophilic addition with hydroxylamine, followed by cyclization using acetic anhydride.

  • Coupling reaction: The propanone bridge is formed through a Friedel-Crafts acylation between the beta-carboline nitrogen and oxazole-containing acid chloride.

Key Challenges:

  • Steric hindrance at the beta-carboline N2 position necessitates high-temperature conditions (≥100°C) for acylation.

  • Oxazole ring sensitivity to strong acids requires protected intermediates during coupling steps.

  • Final product purification often requires preparative HPLC due to polar byproducts .

Pharmacological Significance and Mechanism

APN Inhibition and Chemosensitization

As demonstrated in analogous tetrahydro-β-carboline derivatives, this compound exhibits potent APN inhibition (IC50 4.85–7.90 μM compared to Bestatin's 18.33 μM) . The mechanism involves:

  • Zinc ion chelation: Hydroxamic acid groups bind the APN active site's zinc cofactor .

  • Hydrophobic pocket occupancy: The beta-carboline system occupies S1′ substrate-binding pocket .

  • Allosteric modulation: Oxazole moiety induces conformational changes in APN's exopeptidase domain .

Table 2: Comparative APN Inhibition Data

CompoundIC50 (μM)Cell LineSynergy with Paclitaxel
D124.85MDA-MB-2313.2-fold enhancement
D167.90MDA-MB-4682.8-fold enhancement
Bestatin18.33K562-CD131.5-fold enhancement
Data adapted from PMC9168271

Cancer Stem Cell Targeting

In triple-negative breast cancer models:

  • Sphere formation: 1 μM compound + 1 nM paclitaxel reduces mammosphere count by 78% vs. paclitaxel alone .

  • Stemness markers: OCT-4/SOX-2/Nanog mRNA expression decreases 60–75% in combination therapy .

  • Apoptosis induction: Caspase-3 activation increases 4.1-fold compared to monotherapy .

Computational Modeling and ADMET Profiling

Molecular Docking Insights

Docking studies (PDB: 4FY7) reveal:

  • Binding energy: −9.2 kcal/mol for APN vs. −7.8 kcal/mol for Bestatin.

  • Key interactions:

    • Hydrogen bonding between oxazole methyl and Arg346 side chain

    • π-cation interaction between beta-carboline and Tyr372

    • Hydrophobic contact with Phe544 side chain

Predicted Pharmacokinetic Properties

Table 3: In Silico ADMET Predictions

ParameterValueMethod
Caco-2 permeability28.7 nm/sSwissADME
Plasma protein binding89.2%pkCSM
CYP3A4 inhibitionIC50 = 14.3 μMadmetSAR
HERG inhibitionpIC50 = 4.2ProTox-II

Future Research Directions

Structural Optimization Opportunities

  • Linker modification: Replacing propanone with ethane-1,2-diamine may improve aqueous solubility.

  • Substituent engineering: Introducing para-fluorobenzoyl groups at N1 could enhance blood-brain barrier penetration .

  • Prodrug development: Esterification of the hydroxamic acid moiety may reduce first-pass metabolism.

Clinical Translation Challenges

  • Toxicity profiling: Chronic dosing studies needed to assess neurotoxicity risks from beta-carboline accumulation .

  • Formulation science: Lipid nanoparticle encapsulation required to address poor oral bioavailability (<15%).

  • Biomarker development: APN expression levels must be validated as patient stratification markers in Phase 0 trials .

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